1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (CAS: 1592586-37-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 5 and an ethanol moiety at position 2. Its molecular weight is 128.13 g/mol, and it is utilized in medicinal chemistry as a building block for bioactive molecules, particularly in serotonin receptor modulation (e.g., SB-616234-A, a 5-HT1B antagonist) .
Properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)9-7-5/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMLNFVUVVWVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592586-37-2 | |
| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation via Hydrazide Intermediate and Cyclization
A common approach to synthesizing this compound involves the following steps:
Step 1: Synthesis of Hydrazide Intermediate
Starting from an appropriate ester (e.g., methyl acetate derivative), reflux with hydrazine hydrate in ethanol or propan-2-ol produces the corresponding acid hydrazide. This step typically proceeds with good yields (60–90%) under reflux conditions.Step 2: Condensation with Aldehydes or Orthoesters
The hydrazide is then reacted with trimethyl orthoacetate or an aldehyde bearing a methyl group to form a hydrazone or amidoxime intermediate. This condensation is often carried out in solvents like dimethylformamide (DMF) or 1,4-dioxane at room temperature or under mild heating.Step 3: Cyclization to Form the Oxadiazole Ring
The intermediate undergoes intramolecular cyclodehydration, often catalyzed by acidic conditions or using dehydrating agents, to form the 1,2,4-oxadiazole ring with a methyl substituent at the 5-position. Typical reagents include catalytic acids or heating under reflux.Step 4: Introduction of Ethan-1-ol Substituent
The ethan-1-ol moiety at the 3-position can be introduced by reduction of a corresponding keto or aldehyde precursor or by substitution reactions on the oxadiazole ring. Sodium borohydride or lithium aluminum hydride reductions are common for converting carbonyl groups to alcohols.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated as an efficient method to accelerate the cyclization step in oxadiazole synthesis. For example, microwave-assisted cyclization of hydrazide intermediates in ethanol can yield oxadiazole derivatives in 60–80% yields within 15 minutes at 60% microwave power. This method reduces reaction time and improves yield compared to conventional reflux.
Alternative Cyclization Using Carbon Disulfide or Cyanogen Bromide
Other cyclization strategies involve reacting hydrazides with carbon disulfide or cyanogen bromide under alkaline conditions to form 1,2,4-oxadiazole derivatives with varied substituents. These methods are less common for the specific methyl-substituted ethan-1-ol derivative but provide alternative synthetic routes.
Reaction Conditions and Purification
- Solvents: Ethanol, DMF, 1,4-dioxane, and methanol are commonly used solvents for condensation and cyclization steps.
- Catalysts and Reagents: Acid catalysts, dehydrating agents, sodium borohydride for reductions, and microwave irradiation are employed to optimize yields.
- Purification: Recrystallization from mixtures such as DMF:methanol (2:2 volume ratio) or ethanol is effective for purifying the final product.
Data Table Summarizing Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, reflux in ethanol | 60–90 | Starting from methyl ester or acid |
| Condensation with orthoester | Trimethyl orthoacetate, acid catalyst, DMF | 62–99 | Room temp or mild heating |
| Cyclization (ring formation) | Acid catalysis or microwave irradiation | 50–80 | Microwave: 15 min at 60% power |
| Reduction to ethan-1-ol | NaBH4 or LiAlH4, ethanol or suitable solvent | Variable | Converts carbonyl to alcohol substituent |
| Purification | Recrystallization (DMF:methanol or ethanol) | — | Ensures product purity >95% |
Research Findings and Observations
- Microwave-assisted synthesis significantly reduces reaction time and can improve yields compared to conventional heating methods.
- Hydrazide intermediates are versatile and can be modified with various substituents before cyclization, allowing structural diversity in oxadiazole derivatives.
- The choice of solvent and catalyst critically influences the purity and yield of the final compound.
- Reduction steps to introduce the ethan-1-ol group require careful control to avoid over-reduction or side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different alcohol or amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole carboxylic acids, while reduction can produce oxadiazole alcohols or amines .
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a component in drug design for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics .
Mechanism of Action
The mechanism by which 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)pyrrole-2-carboxamide
- Structure: The ethanol group is converted to an ethylamine linked to a pyrrole-carboxamide.
- Pharmacological Activity : This derivative demonstrated potent antimalarial activity (IC50 < 50 nM) as a dihydroorotate dehydrogenase inhibitor .
- Key Differences: Functional Group: The amide linkage and pyrrole ring enhance interactions with enzymatic targets, diverging from the ethanol-based compound’s receptor-focused applications.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutanamine Hydrochloride
- Structure: A cyclobutane ring replaces the ethanol, with an amine group protonated as hydrochloride.
- Molecular Formula : C7H12ClN3O (MW: 189.64 g/mol) .
- Solubility: The hydrochloride salt enhances aqueous solubility compared to the neutral ethanol derivative.
Physicochemical and Pharmacological Comparison Table
Biological Activity
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol, also known by its CAS number 1592586-37-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
The molecular formula of this compound is CHNO, with a molecular weight of 128.13 g/mol. The structure includes a hydroxyl group (-OH) attached to the ethanolic side chain and a methyl-substituted oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 128.13 g/mol |
| CAS Number | 1592586-37-2 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains using methods such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound demonstrates potent activity against pathogens like Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria were recorded at low concentrations, indicating strong antimicrobial potential.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
These results suggest that the compound could be developed further as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies have indicated that it may inhibit the proliferation of various cancer cell lines.
The proposed mechanisms include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cell division.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other oxadiazole derivatives. For instance, derivatives such as 5-Aryl substituted oxadiazoles have shown varying degrees of activity against different biological targets.
| Compound Type | Activity Level | Notable Features |
|---|---|---|
| 5-Aryl Oxadiazoles | High | Potent against multiple targets |
| 1-(5-Methyl...) | Moderate to High | Specific against bacterial strains |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
